

Spectroscopic Profile of 2-Amino-3-bromo-5-methylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-methylpyrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **2-Amino-3-bromo-5-methylpyrazine**. The information presented herein is essential for the identification, characterization, and quality control of this important building block in medicinal chemistry and drug development. This document details experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Amino-3-bromo-5-methylpyrazine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.83	Singlet	1H	Pyrazine C6-H
4.93	Singlet (broad)	2H	-NH ₂
2.41	Singlet	3H	-CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm	Assignment
153.2	C2 (-NH ₂)
147.9	C5 (-CH ₃)
140.1	C6
118.5	C3 (-Br)
20.8	-CH ₃

Note: These are predicted chemical shift values and should be used as a reference. Experimental verification is recommended.

Table 3: Mass Spectrometry Data

m/z	Interpretation
190.2	[M+H] ⁺
188.03	Molecular Weight

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

Table 4: Representative Infrared (IR) Spectroscopic Data

The following data is for the structurally similar compound 2-Amino-5-bromopyrazine and is provided for illustrative purposes. The key vibrational modes are expected to be comparable.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3300	Strong, Sharp (doublet)	N-H stretch (asymmetric & symmetric)
~3100-3000	Medium	Aromatic C-H stretch
~1640	Strong	N-H scissoring
~1580	Medium-Strong	C=N stretch (ring)
~1450	Medium	C-H bend (methyl)
~1150	Medium	C-N stretch
~840	Strong	C-H out-of-plane bend
~600	Medium	C-Br stretch

Note: This is representative data for a related compound. The exact peak positions for **2-Amino-3-bromo-5-methylpyrazine** may vary.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of **2-Amino-3-bromo-5-methylpyrazine** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (or higher field) NMR spectrometer is utilized for data acquisition.
- **¹H NMR Parameters:**

- Pulse Sequence: A standard single-pulse sequence is used.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans are co-added to improve the signal-to-noise ratio.
- Spectral Width: A spectral width of -2 to 12 ppm is commonly used.
- ¹³C NMR Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon atom.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
 - Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the molecule.

- Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
- Data Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: Typically 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.
- Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

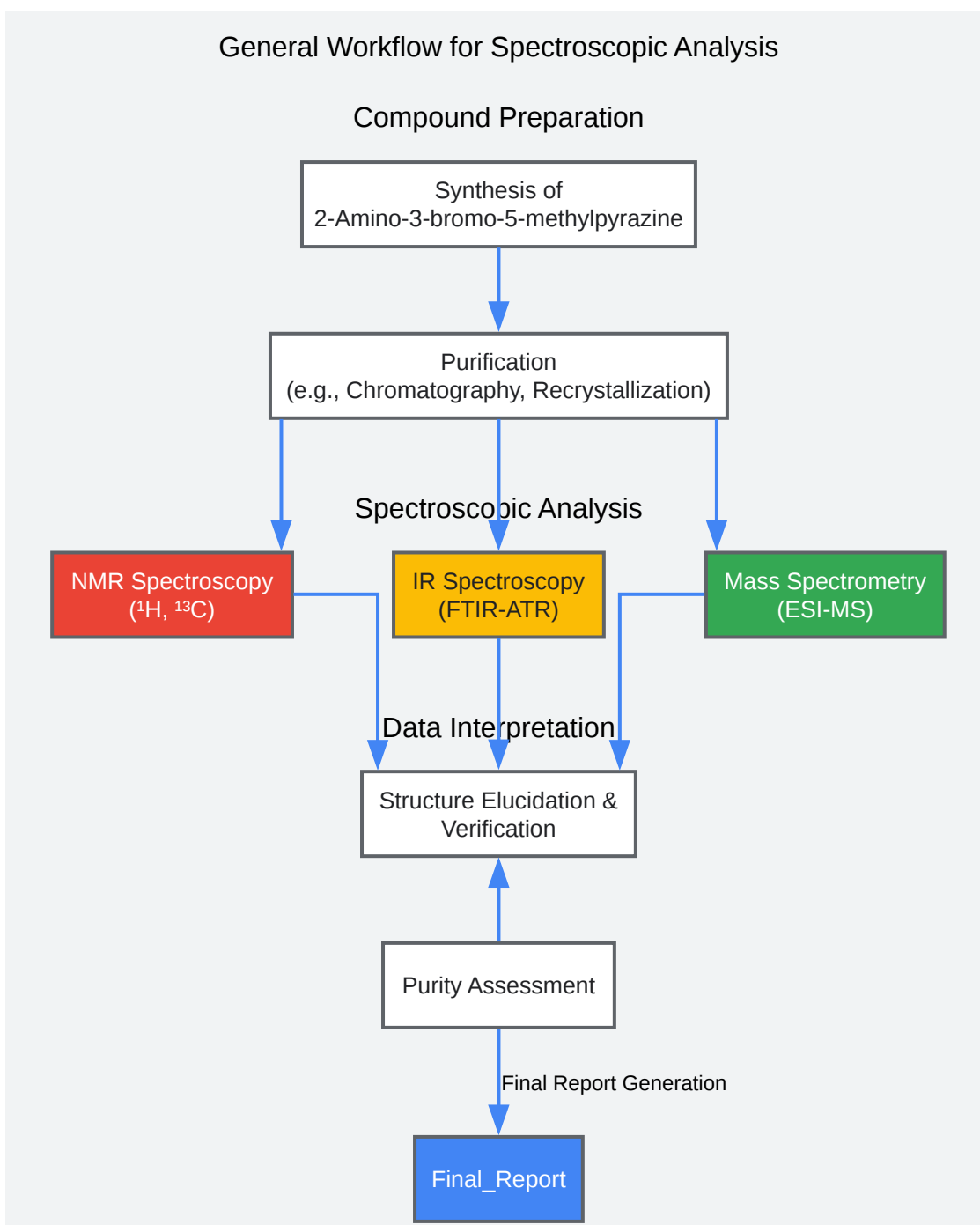
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

- Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an ESI source.
- Data Acquisition Parameters:
 - Ionization Mode: Positive ion mode is typically used to generate the $[\text{M}+\text{H}]^+$ ion.
 - Capillary Voltage: Set between 3-5 kV.
 - Nebulizing Gas Flow: Adjusted to ensure a stable spray.
 - Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
 - Mass Range: A scan range of m/z 50-500 is generally sufficient.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and confirm the molecular weight of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-3-bromo-5-methylpyrazine**.



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Caption: Workflow of Spectroscopic Analysis.

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